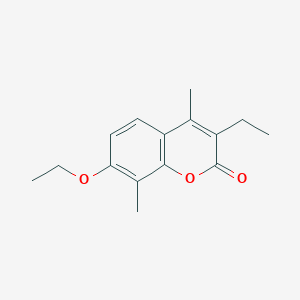
7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one, also known as ethylated coumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethylated coumarin has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which may help to protect against oxidative stress and cellular damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and associated tissue damage. In addition, 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin. One area of interest is its potential use as a fluorescent probe in biological imaging. It may also be investigated further as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. In addition, its potential as a fluorescent sensor for metal ions may be explored further, particularly in the field of environmental monitoring.
Conclusion:
In conclusion, 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin is a synthetic compound with a range of potential applications in scientific research. Its unique properties and potential biological effects make it an attractive target for further investigation. The synthesis method for this compound is relatively simple and yields a high purity product. However, its low solubility in water may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin involves the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base catalyst. The resulting product is then treated with ethyl bromide and sodium ethoxide to form the final compound. This synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
Ethylated coumarin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a fluorescent sensor for metal ions.
properties
IUPAC Name |
7-ethoxy-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-11-9(3)12-7-8-13(17-6-2)10(4)14(12)18-15(11)16/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPCLBMVSHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)





![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)